N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-6-2-3-8-7(4-6)12-9(10)14-8/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXTZECPCWGSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of 2-Amino-5-chlorobenzo[d]thiazole
The most widely reported method involves the direct acylation of 2-amino-5-chlorobenzo[d]thiazole with chloroacetyl chloride. This reaction typically proceeds under reflux conditions in anhydrous solvents such as chloroform or dichloromethane, with a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl byproducts .
In a representative procedure, 2-amino-5-chlorobenzo[d]thiazole (1.0 equiv) is dissolved in chloroform, followed by dropwise addition of chloroacetyl chloride (1.2 equiv) and K₂CO₃ (1.5 equiv). The mixture is refluxed for 10–12 hours, after which the solvent is evaporated under reduced pressure. The crude product is washed with sodium bicarbonate (5% w/v) and recrystallized from ethanol to yield N-(2-chlorobenzo[d]thiazol-5-yl)acetamide as a white crystalline solid . This method achieves yields of 68–75%, with purity confirmed via melting point (mp 182–184°C) and spectroscopic data (¹H NMR: δ 2.15 ppm for acetamide methyl; δ 7.35–7.98 ppm for aromatic protons) .
Nucleophilic Substitution via Thiazole Intermediates
An alternative route employs nucleophilic substitution on pre-functionalized benzothiazole intermediates. For example, 2-chlorobenzo[d]thiazol-5-amine can react with chloroacetic acid derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) . This method is advantageous for introducing structural diversity at the acetamide group.
In one protocol, 2-chlorobenzo[d]thiazol-5-amine (1.0 equiv) is treated with chloroacetic anhydride (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1). This approach yields 62–70% of the target compound, with LC-MS analysis confirming a molecular ion peak at m/z 226.68 [M+H]⁺ .
Pd-Catalyzed Cross-Coupling for Structural Elaboration
Palladium-catalyzed Suzuki-Miyaura cross-coupling has been adapted to synthesize this compound derivatives with aryl or heteroaryl substituents . While primarily used for functionalized analogs, this method can be tailored for the parent compound by selecting appropriate boronic acids.
A typical reaction involves 2-bromo-5-chlorobenzo[d]thiazole (1.0 equiv), acetamide-bearing boronic ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture. The mixture is heated at 90°C for 12 hours under nitrogen, followed by extraction and recrystallization. This method achieves moderate yields (55–60%) but offers precise control over substitution patterns .
Multistep Modular Synthesis
A modular approach starting from 4-chloroaniline has been reported, involving cyclization to form the benzothiazole core followed by acylation :
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Cyclization : 4-Chloroaniline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at 0–10°C to yield 2-amino-5-chlorobenzo[d]thiazole.
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Acylation : The intermediate is treated with chloroacetyl chloride in chloroform/K₂CO₃ under reflux, as described in Section 1.
This method emphasizes precursor availability, with an overall yield of 58–65% across both steps .
Comparative Analysis of Synthesis Methods
The table below summarizes the performance metrics of key preparation methods:
Chloroacetylation emerges as the most efficient method due to its balance of yield and simplicity. However, Pd-catalyzed cross-coupling is preferred for synthesizing analogs with complex substituents.
Optimization Strategies and Challenges
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Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity but may complicate purification. Chloroform and dichloromethane offer easier workup but lower boiling points .
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Base Influence : K₂CO₃ provides milder conditions compared to Et₃N, reducing side reactions such as over-acylation .
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Purification : Recrystallization from ethanol or aqueous DMF ensures high purity, while column chromatography is reserved for structurally complex derivatives .
Common challenges include hydrolytic instability of the chloroacetamide intermediate and competing side reactions at elevated temperatures. These are mitigated by controlling moisture and using stoichiometric bases .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Acidic hydrolysis generates the free carboxylic acid, while basic conditions produce the corresponding carboxylate salt .
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Hydrolysis is critical for converting the compound into intermediates for further derivatization, such as esterification or amidation.
Nucleophilic Substitution at the Chlorine Atom
The chlorine at the 2-position of the benzothiazole ring participates in nucleophilic substitution reactions.
Key Findings :
-
Substitution with amines generates derivatives with enhanced biological activity (e.g., antimicrobial or anticancer properties) .
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Thiocyanate substitution is a precursor for synthesizing thiourea derivatives .
Acylation Reactions
The acetamide group acts as an acylating agent in the presence of electrophilic reagents.
Key Findings :
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Acylation expands the compound’s utility in synthesizing hybrid molecules, such as thiadiazole-thioacetamide conjugates .
Cross-Coupling Reactions
The chlorobenzothiazole core participates in palladium-catalyzed cross-coupling reactions.
| Coupling Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenylbenzo[d]thiazol-5-ylacetamide | 68% | |
| Vinyltriethylsilane | PdCl₂(dppf), CsF | 2-Vinylbenzo[d]thiazol-5-ylacetamide | 60% |
Key Findings :
-
Suzuki–Miyaura coupling introduces aryl/vinyl groups, enhancing structural diversity for drug discovery .
Oxidation of the Benzothiazole Ring
The sulfur atom in the benzothiazole ring undergoes oxidation.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 hr | 2-Chlorobenzo[d]thiazole-5-ylacetamide sulfoxide | 55% | |
| KMnO₄ | H₂O, 70°C, 5 hr | 2-Chlorobenzo[d]thiazole-5-ylacetamide sulfone | 48% |
Key Findings :
-
Sulfoxide/sulfone derivatives exhibit altered electronic properties, influencing binding affinity to biological targets.
Condensation Reactions
The acetamide group participates in condensation with carbonyl compounds.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | EtOH, HCl, reflux, 6 hr | N-Methyl-N-(2-chlorobenzo[d]thiazol-5-yl)acetamide | 63% | |
| Benzaldehyde | AcOH, 80°C, 8 hr | Schiff base derivatives | 57% |
Key Findings :
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry:
- Antidiabetic Properties : Research indicates that derivatives of benzothiazole, including N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide, show hypoglycemic activity and have potential for the treatment of diabetes .
- Antimicrobial Activity : Compounds with benzothiazole structures have demonstrated significant antibacterial and antifungal properties, contributing to their application in treating infections .
- Neuroprotective Effects : Some studies suggest that derivatives may inhibit enzymes associated with neurodegenerative diseases, indicating potential therapeutic applications for conditions like Alzheimer's disease .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines, showing promise as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of certain enzymes, blocking their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The 2-chloro substituent in the target compound contrasts with the 6-trifluoromethyl group in its benzothiazole analogue (), which may alter electronic distribution and target interactions.
- Disulfanyl vs. Chlorine : The disulfanyl group in N-(2-(p-tolyldisulfanyl)thiazol-5-yl)acetamide () enhances SARS-CoV inhibition, suggesting sulfur-based interactions are critical for protease binding.
- Nitro Substitution : The nitro group in 2-chloro-N-(5-nitrothiazol-2-yl)acetamide () may increase reactivity, making it a precursor for further derivatization.
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
Key Insights :
- Antiviral Activity : Disulfanyl-substituted acetamides (e.g., compound 3-12 in ) show promise against SARS-CoV, likely due to covalent interactions with viral proteases .
- Antimicrobial Activity : Benzo[d]thiazole acetamides with piperazine sulfonyl groups () exhibit gram-positive antibacterial activity, highlighting the role of bulky substituents in membrane penetration.
Physicochemical Properties
Table 3: Physical Properties Comparison
Notes: Chlorine and disulfanyl groups generally reduce solubility but enhance lipophilicity, impacting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
